6-{4-[3-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinamide
Vue d'ensemble
Description
6-{4-[3-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as PMX-205 and has been studied extensively for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 6-{4-[3-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinamide involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in the inflammatory response and cell survival.
Biochemical and Physiological Effects:
6-{4-[3-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, this compound has been found to reduce oxidative stress and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-{4-[3-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinamide in lab experiments include its potential as a therapeutic agent and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 6-{4-[3-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinamide. These include further research on its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Finally, future research should focus on the development of new synthesis methods for this compound to improve its yield and purity.
Applications De Recherche Scientifique
6-{4-[3-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinamide has been studied extensively for its potential as a therapeutic agent. This compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
6-[4-[(3-pyrazol-1-ylphenyl)methyl]piperazin-1-yl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c21-20(27)17-5-6-19(22-14-17)25-11-9-24(10-12-25)15-16-3-1-4-18(13-16)26-8-2-7-23-26/h1-8,13-14H,9-12,15H2,(H2,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBQOSPFWUAGDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)N3C=CC=N3)C4=NC=C(C=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[3-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.